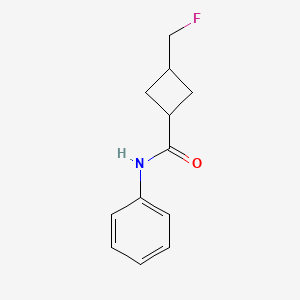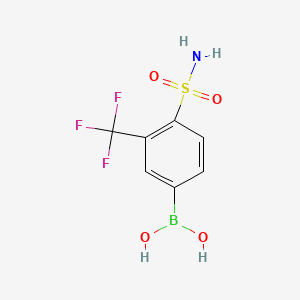
(4-Sulfamoyl-3-(trifluoromethyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Sulfamoyl-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative characterized by the presence of a sulfamoyl group and a trifluoromethyl group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Sulfamoyl-3-(trifluoromethyl)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the hydroboration of an appropriate aryl halide precursor. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production quality .
化学反应分析
Types of Reactions
(4-Sulfamoyl-3-(trifluoromethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF. The reaction conditions are typically mild, with temperatures ranging from room temperature to 80°C .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, in Suzuki-Miyaura cross-coupling reactions, the major product is a biaryl compound, while oxidation reactions yield phenols .
科学研究应用
(4-Sulfamoyl-3-(trifluoromethyl)phenyl)boronic acid has several scientific research applications, including:
作用机制
The mechanism of action of (4-Sulfamoyl-3-(trifluoromethyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This mechanism is particularly relevant for its use as an enzyme inhibitor in biological and medicinal applications .
相似化合物的比较
Similar Compounds
Similar compounds to (4-Sulfamoyl-3-(trifluoromethyl)phenyl)boronic acid include:
- Phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 3,5-Bis(trifluoromethyl)phenylboronic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of the sulfamoyl group, which can enhance its binding affinity and specificity for certain molecular targets. This unique structural feature makes it a valuable compound for specific applications in chemistry, biology, and medicine .
属性
分子式 |
C7H7BF3NO4S |
|---|---|
分子量 |
269.01 g/mol |
IUPAC 名称 |
[4-sulfamoyl-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H7BF3NO4S/c9-7(10,11)5-3-4(8(13)14)1-2-6(5)17(12,15)16/h1-3,13-14H,(H2,12,15,16) |
InChI 键 |
FBXBOSKPRUGUSV-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)N)C(F)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


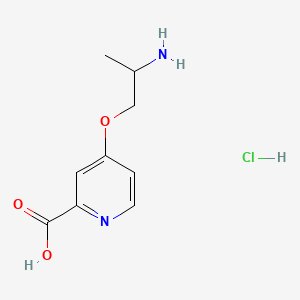



![5-[[(2S)-2-aminopropyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301647.png)


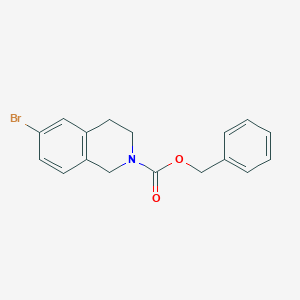


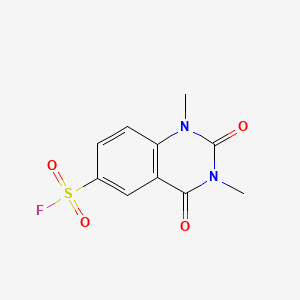
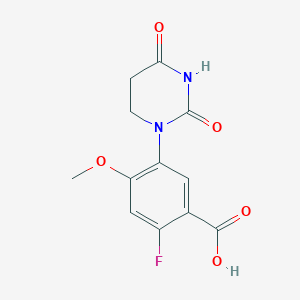
![rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol](/img/structure/B15301671.png)
